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molecular formula C12H14O2 B1600745 6-Methoxy-2-methyl-1-tetralone CAS No. 27752-24-5

6-Methoxy-2-methyl-1-tetralone

Cat. No. B1600745
M. Wt: 190.24 g/mol
InChI Key: ZTZCDPZRYPANDJ-UHFFFAOYSA-N
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Patent
US05296508

Procedure details

2-Benzoyloxymethylene-6-methoxy-1-tetralone (4.6 g, 0.015 mole) was hydrogenated over platinum oxide (160 mg) in isopropyl alcohol (150 mL) at 55 psi in a Parr hydrogenation apparatus. After about 90 minutes hydrogen uptake ceased and the reaction was stopped. The catalyst was removed by filtration and the solvents were removed in vacuo. The title compound (2.0 g, 0.011 mole, 70% yield) was obtained after purification by flash chromatography [gradient 10:1 to 5:1 EtOAc:Hexanes].
Name
2-Benzoyloxymethylene-6-methoxy-1-tetralone
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
160 mg
Type
catalyst
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
C(O[CH:10]=[C:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([O:21][CH3:22])[CH:17]=2)[C:12]1=[O:23])(=O)C1C=CC=CC=1.[H][H]>C(O)(C)C.[Pt]=O>[CH3:10][CH:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([O:21][CH3:22])[CH:17]=2)[C:12]1=[O:23]

Inputs

Step One
Name
2-Benzoyloxymethylene-6-methoxy-1-tetralone
Quantity
4.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=C1C(C2=CC=C(C=C2CC1)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
160 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1C(C2=CC=C(C=C2CC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.011 mol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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